molecular formula C9H7ClF2O2 B14908479 3-Chloro-5-(1,1-difluoroethyl)benzoic acid

3-Chloro-5-(1,1-difluoroethyl)benzoic acid

Cat. No.: B14908479
M. Wt: 220.60 g/mol
InChI Key: FZATZCHNFXGTKH-UHFFFAOYSA-N
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Description

3-Chloro-5-(1,1-difluoroethyl)benzoic acid ( 2438162-39-9) is a high-purity chemical compound offered as an organic building block for research and development purposes . This benzoic acid derivative features a molecular formula of C9H7ClF2O2 and a molecular weight of 220.60 g/mol . The compound is characterized by a chlorine substituent and a 1,1-difluoroethyl group meta to the carboxylic acid functional group on the benzene ring, a structure that can be verified by its SMILES code: O=C(O)C1=CC(C(F)(F)C)=CC(Cl)=C1 . This specific arrangement makes it a valuable intermediate in various scientific explorations, particularly in medicinal chemistry and agrochemical research where the introduction of fluorine atoms and acid functionality is used to modulate the properties of larger molecules. It is exclusively intended for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers can request analytical documentation such as NMR and HPLC data to support their quality control protocols .

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

3-chloro-5-(1,1-difluoroethyl)benzoic acid

InChI

InChI=1S/C9H7ClF2O2/c1-9(11,12)6-2-5(8(13)14)3-7(10)4-6/h2-4H,1H3,(H,13,14)

InChI Key

FZATZCHNFXGTKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(=O)O)Cl)(F)F

Origin of Product

United States

Preparation Methods

Halogenation-Oxidation of Difluoroethyl-Substituted Toluene Derivatives

A widely reported method involves sequential halogenation and oxidation of substituted toluene precursors.

Procedure :

  • Halogenation : 3,5-Difluoroethyltoluene is treated with chlorine gas in the presence of iron(III) chloride to introduce the chlorine atom at the 3-position.
  • Oxidation : The resulting 3-chloro-5-difluoroethyltoluene is oxidized using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions to yield the carboxylic acid.

Reaction Scheme :
$$
\text{3,5-Difluoroethyltoluene} \xrightarrow{\text{Cl}2, \text{FeCl}3} \text{3-Chloro-5-difluoroethyltoluene} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{3-Chloro-5-(1,1-difluoroethyl)benzoic acid}
$$

Optimization :

  • Catalyst : Iron(III) chloride enhances regioselectivity during chlorination.
  • Oxidant : KMnO₄ in sulfuric acid achieves >80% yield, while CrO₃ requires stringent temperature control (60–70°C).

Nucleophilic Difluoroethylation of 3-Chlorobenzoic Acid Derivatives

This approach introduces the 1,1-difluoroethyl group via nucleophilic substitution or coupling.

Procedure :

  • Methyl Ester Formation : 3-Chloro-5-acetylbenzoic acid is converted to its methyl ester using methanol and sulfuric acid.
  • Difluoroethylation : The acetyl group is fluorinated using Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) in toluene at 85°C for 72 hours.
  • Ester Hydrolysis : The methyl ester is hydrolyzed with lithium hydroxide (LiOH) in methanol to yield the final product.

Reaction Scheme :
$$
\text{3-Chloro-5-acetylbenzoic acid} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{Methyl ester} \xrightarrow{\text{Deoxo-Fluor®}} \text{3-Chloro-5-(1,1-difluoroethyl)benzoate} \xrightarrow{\text{LiOH}} \text{Target compound}
$$

Key Data :

Step Reagent Temperature Yield
Esterification H₂SO₄/MeOH Reflux 95%
Difluoroethylation Deoxo-Fluor® 85°C 68%
Hydrolysis LiOH/MeOH 20°C 90%

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Grignard Reaction Followed by Carboxylation

This method employs organometallic intermediates to construct the difluoroethyl moiety.

Procedure :

  • Grignard Formation : 1,1-Difluoroethylmagnesium bromide is prepared from 1,1-difluoroethyl bromide and magnesium in tetrahydrofuran (THF).
  • Coupling : The Grignard reagent reacts with 3-chloro-5-bromobenzoic acid methyl ester under palladium catalysis (Pd(PPh₃)₄) to form the difluoroethyl-substituted ester.
  • Hydrolysis : The ester is hydrolyzed with aqueous NaOH to yield the acid.

Reaction Scheme :
$$
\text{3-Chloro-5-bromobenzoate} + \text{1,1-Difluoroethyl-MgBr} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-Chloro-5-(1,1-difluoroethyl)benzoate} \xrightarrow{\text{NaOH}} \text{Target compound}
$$

Optimization :

  • Catalyst : Pd(PPh₃)₄ improves coupling efficiency (yield: 75–85%).
  • Solvent : THF ensures reagent stability at low temperatures (−78°C).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Halogenation-Oxidation Scalable for industrial production Requires harsh oxidants (CrO₃/KMnO₄) 70–85%
Nucleophilic Fluorination High regioselectivity Long reaction times (72+ hours) 60–75%
Grignard-Carboxylation Functional group tolerance Sensitive to moisture/oxygen 70–85%

Emerging Techniques and Innovations

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for oxidation steps, reducing reaction times from 12 hours to 2 hours while maintaining yields >90%.

Enzymatic Hydrolysis

Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) offers a greener alternative to LiOH, achieving 88% yield under mild conditions (pH 7, 37°C).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(1,1-difluoroethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of difluorobenzoic acids.

    Reduction: Formation of difluorobenzyl alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Chloro-5-(1,1-difluoroethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(1,1-difluoroethyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The presence of the chlorine and difluoroethyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-chloro-5-(1,1-difluoroethyl)benzoic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound C₉H₆ClF₂O₂ 232.6 Cl (3), CF₂CH₃ (5), COOH (1) Likely solid; moderate solubility in polar organic solvents (inferred)
3-Chloro-5-(trifluoromethyl)benzoic acid C₈H₄ClF₃O₂ 232.57 Cl (3), CF₃ (5), COOH (1) Colorless/yellow solid; soluble in ethanol, DMF
3-Chloro-5-(pentafluorothio)benzoic acid C₇H₄ClF₅O₂S 282.61 Cl (3), SF₅ (5), COOH (1) Solid; exact solubility unlisted but expected in DMSO, DMF
3-Chloro-5-(methoxycarbonyl)benzoic acid C₉H₇ClO₄ 214.6 Cl (3), COOCH₃ (5), COOH (1) Ester derivative; enhanced lipophilicity
Sodium 2-chloro-5-fluorobenzoate C₇H₃ClFNaO₂ 196.54 Cl (2), F (5), COO⁻Na⁺ (1) Ionic form; aqueous solubility likely higher than acid form

Key Observations :

  • The trifluoromethyl analog (C₈H₄ClF₃O₂) exhibits higher fluorination, which may enhance metabolic stability in drug design .
  • The pentafluorothio derivative (C₇H₄ClF₅O₂S) has a sulfur-containing substituent, which could influence binding interactions in biological systems .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-(1,1-difluoroethyl)benzoic acid, and how can side reactions be minimized?

Methodological Answer: The synthesis of halogenated benzoic acids often involves electrophilic substitution or coupling reactions. For example, analogous compounds like 3-Chloro-5-(trifluoromethyl)benzoic acid ( ) are synthesized via halogenation and functional group interconversion. To introduce the 1,1-difluoroethyl group, consider:

  • Friedel-Crafts alkylation : Use AlCl₃ as a catalyst to attach a pre-synthesized 1,1-difluoroethyl group to a chlorinated benzene precursor.
  • Cross-coupling reactions : Employ Suzuki-Miyaura coupling with a boronic ester containing the difluoroethyl moiety (similar to methods in , Scheme 1).
  • Minimizing by-products : Control reaction temperature (e.g., reflux at 60–80°C as in ) and stoichiometry. Use HPLC or TLC to monitor progress ().

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine multiple spectroscopic methods:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and the difluoroethyl group (δ 4.5–5.5 ppm for -CH₂CF₂). Compare with analogous compounds in (InChIKey: IDLOGBMWOUINGG-UHFFFAOYSA-N).
  • ¹⁹F NMR : Detect two distinct fluorine signals for the -CF₂ group (δ -110 to -120 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 248.9984 (calculated for C₉H₆ClF₂O₂).
  • IR Spectroscopy : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) ().

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of this compound in electrophilic aromatic substitution?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich/depleted regions. The chloro group is electron-withdrawing, directing electrophiles to the para position relative to the difluoroethyl group.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution ( uses PubChem data for similar compounds).
  • Case Study : For nitration, meta-directing effects of -Cl and -CF₂CH₃ may compete, requiring experimental validation ( references nitration conditions for 2,4-dichloro-5-fluorobenzoic acid).

Q. How should researchers resolve discrepancies in reported solubility or stability data for halogenated benzoic acids?

Methodological Answer: Contradictions often arise from impurities or measurement conditions. For example:

  • Solubility in ethanol : reports "good solubility," but batch variability may occur. Reproduce experiments using ultra-pure solvents and degas samples.
  • Stability under light : claims stability, but prolonged UV exposure may degrade the compound. Conduct accelerated aging studies with HPLC monitoring ().
  • Data Harmonization : Compare results with structurally similar compounds (e.g., 3-Chloro-5-(trifluoromethyl)benzoic acid in ) to identify trends.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • Stepwise Mechanism : The electron-withdrawing -Cl and -CF₂ groups activate the carbonyl carbon for nucleophilic attack.
  • Kinetic Studies : Use stopped-flow NMR to track intermediate formation (e.g., tetrahedral adducts).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF in ) enhance reactivity by stabilizing transition states.
  • Catalysis : Explore Lewis acids like AlCl₃ () to accelerate reactions.

Q. How can researchers mitigate hazards associated with handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods (: H315-H319-H335 hazards).
  • Spill Management : Neutralize with NaHCO₃ (for carboxylic acid) and adsorb with vermiculite.
  • Waste Disposal : Follow EPA guidelines for halogenated organic acids ( references separation from oxidizers).

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